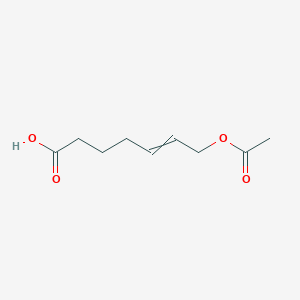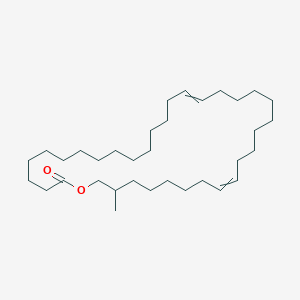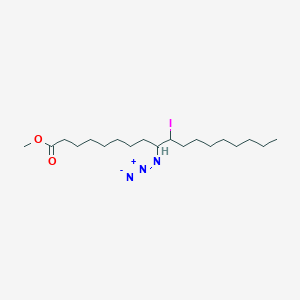![molecular formula C13H10N6O3 B14348035 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one CAS No. 92378-86-4](/img/structure/B14348035.png)
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methyl group at position 6, a nitrophenyl group at position 9, and a methylideneamino group at position 9
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one typically involves the condensation of 6-methyl-7H-purin-8-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino-substituted purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-methyl-9-[(4-aminophenyl)methylideneamino]-7H-purin-8-one
- 6-methyl-9-[(4-chlorophenyl)methylideneamino]-7H-purin-8-one
- 6-methyl-9-[(4-methoxyphenyl)methylideneamino]-7H-purin-8-one
Uniqueness
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
92378-86-4 |
|---|---|
Formule moléculaire |
C13H10N6O3 |
Poids moléculaire |
298.26 g/mol |
Nom IUPAC |
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one |
InChI |
InChI=1S/C13H10N6O3/c1-8-11-12(15-7-14-8)18(13(20)17-11)16-6-9-2-4-10(5-3-9)19(21)22/h2-7H,1H3,(H,17,20) |
Clé InChI |
RKHKSIIXJJFEEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=N1)N(C(=O)N2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)

![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)


![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)
